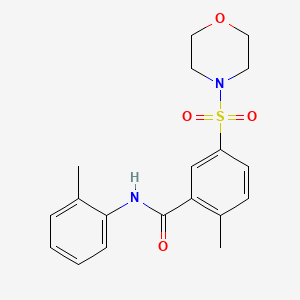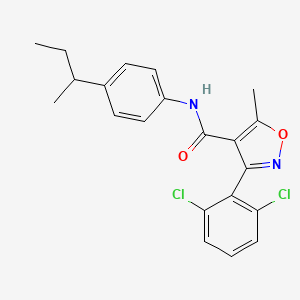
N-(4-sec-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-sec-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research due to its anti-inflammatory and anti-cancer properties.
Scientific Research Applications
N-(4-sec-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of the transcription factor NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses. By inhibiting NF-κB, N-(4-sec-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 11-7082 can reduce inflammation and suppress the growth of cancer cells.
Mechanism of Action
N-(4-sec-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing NF-κB from translocating to the nucleus and activating its target genes.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 11-7082 has been shown to have anti-inflammatory effects in various cell types and animal models. It can reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibit the expression of adhesion molecules that are involved in the recruitment of immune cells to inflamed tissues. N-(4-sec-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 11-7082 has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-(4-sec-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 11-7082 is a useful tool for studying the role of NF-κB in inflammation and cancer. Its specificity and potency make it a valuable compound for investigating the downstream effects of NF-κB inhibition. However, it is important to note that N-(4-sec-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 11-7082 can have off-target effects and may not be suitable for all experimental systems.
Future Directions
There are many potential future directions for research on N-(4-sec-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 11-7082. One area of interest is the development of more specific inhibitors of NF-κB that can target individual components of the pathway. Another direction is the investigation of the effects of N-(4-sec-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 11-7082 on other signaling pathways that are involved in inflammation and cancer. Finally, the use of N-(4-sec-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 11-7082 in combination with other anti-inflammatory or anti-cancer agents could lead to the development of more effective therapies for these conditions.
Conclusion:
In conclusion, N-(4-sec-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 11-7082 is a synthetic compound that has been widely used in scientific research due to its anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of NF-κB, a transcription factor that plays a crucial role in immune and inflammatory responses. N-(4-sec-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 11-7082 has many potential future directions for research, and its specificity and potency make it a valuable tool for investigating the downstream effects of NF-κB inhibition.
Synthesis Methods
N-(4-sec-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 11-7082 can be synthesized by reacting 4-sec-butylphenylamine with 2,6-dichlorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with methyl isoxazole-4-carboxylate to yield N-(4-sec-butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 11-7082.
properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-4-12(2)14-8-10-15(11-9-14)24-21(26)18-13(3)27-25-20(18)19-16(22)6-5-7-17(19)23/h5-12H,4H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLJDWVUNUUVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-yl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5151548.png)
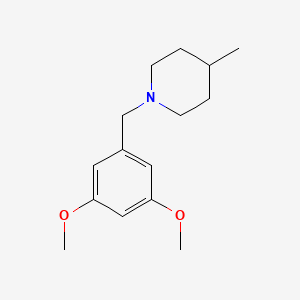
![2-(2-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5151552.png)
![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)
![2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5151562.png)
![4-(3-{[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5151571.png)
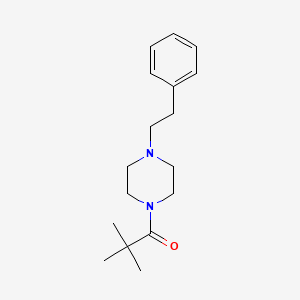
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5151585.png)
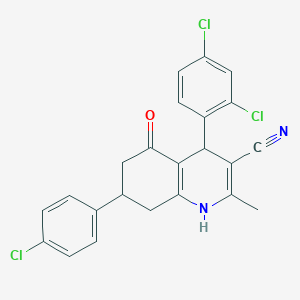
![N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5151607.png)
![1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5151614.png)
![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoate](/img/structure/B5151618.png)
